1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methylfuran group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Attachment of the methylfuran group: This can be done through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl and methylfuran groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazole ring can also play a role in modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-chlorophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3-(4-fluorophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3-(4-methylphenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl and methylfuran groups with the pyrazole ring provides a distinct chemical structure that can be exploited for various applications.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-8-16(21-10)15-9-14(18-19(15)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNSXFKYNSMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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